N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through a cyclization reaction involving appropriate precursors such as diaminopyrimidine and formic acid.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using phenylpiperazine and a suitable leaving group on the pteridine core.
Benzylation: The final step involves the benzylation of the compound, typically using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzyl and phenylpiperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pteridine oxides, while reduction can lead to the formation of reduced pteridine derivatives.
Scientific Research Applications
N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It finds applications in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating biochemical pathways. For instance, it may act as an acetylcholinesterase inhibitor, which is crucial in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Studied for its anticonvulsant activity.
Uniqueness
N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is unique due to its pteridine core, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of benzyl, phenylpiperazine, and pteridine groups makes it a versatile molecule for various research domains.
Properties
Molecular Formula |
C23H23N7 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine |
InChI |
InChI=1S/C23H23N7/c1-3-7-18(8-4-1)17-26-22-20-21(25-12-11-24-20)27-23(28-22)30-15-13-29(14-16-30)19-9-5-2-6-10-19/h1-12H,13-17H2,(H,25,26,27,28) |
InChI Key |
IYKZITHCZQGQGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.